5-Nitro-2-thiophenecarboxaldehyde oxime
Description
Significance and Context in Thiophene (B33073) Chemistry
Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are recurrently found in biologically active compounds. nih.gov The thiophene ring is a bioisostere of the benzene (B151609) ring, allowing it to mimic phenyl groups in interactions with biological targets while often conferring improved pharmacokinetic properties. nih.gov The inclusion of a sulfur atom can enhance interactions with biological receptors through hydrogen bonding. nih.gov
The presence of a nitro group at the 5-position of the thiophene ring is particularly significant. Nitroaromatic and nitroheterocyclic compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. researchgate.net The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the thiophene ring, affecting its reactivity and the acidity of adjacent protons. Studies on the precursor, 5-Nitro-2-thiophenecarboxaldehyde, have demonstrated its potential in exhibiting antibacterial, antifungal, and anti-tubercular activities. nih.gov
The oxime functional group itself is a versatile moiety in organic chemistry. nih.govnih.gov Oximes are crucial intermediates in the synthesis of a wide array of nitrogen-containing compounds and are known to possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov Therefore, the combination of the nitro-substituted thiophene core with an oxime functional group in 5-Nitro-2-thiophenecarboxaldehyde oxime suggests a molecule with considerable potential for further chemical exploration and biological evaluation.
Overview of Research Trajectories for Nitrogen-Containing Thiophene Derivatives
The field of nitrogen-containing thiophene derivatives is a dynamic area of research, with several key trajectories aimed at the discovery of new therapeutic agents and functional materials.
One major research thrust is in the area of antimicrobial agents . The rise of multidrug-resistant bacteria has spurred the search for new classes of antibiotics. Nitrothiophene derivatives, in particular, have been investigated for their antibacterial properties. nih.gov Research in this area often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR), identifying the key molecular features that contribute to their antimicrobial potency. nih.gov For instance, studies have shown that some 2-amino-5-nitrothiophene derivatives exhibit inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli. nih.gov
Another significant trajectory is the development of anticancer agents . Thiophene-based compounds have been explored for their ability to inhibit various cancer cell lines. The incorporation of nitrogen-containing functional groups can enhance the interaction of these molecules with biological targets relevant to cancer progression. Research in this domain focuses on designing molecules that can selectively target cancer cells while minimizing toxicity to healthy cells.
Furthermore, nitrogen-containing thiophenes are being investigated for a wide range of other pharmacological activities , including anti-inflammatory, anticonvulsant, and antipsychotic effects. The versatility of the thiophene scaffold allows for the introduction of various nitrogen-containing substituents, leading to a vast chemical space for the discovery of new drugs.
Finally, beyond medicinal chemistry, nitrogen-containing thiophene derivatives are also being explored in the field of materials science . The electronic properties of the thiophene ring make it a suitable component for organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs). The introduction of nitrogen atoms can be used to tune the electronic and optical properties of these materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4N2O3S |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4N2O3S/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H |
InChI Key |
ZALKCPUREQGXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=NO |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 2 Thiophenecarboxaldehyde Oxime and Its Derivatives
Synthesis of Key Precursors: 5-Nitro-2-thiophenecarboxaldehyde
Strategic Nitration Protocols of Thiophene (B33073) Systems
The introduction of a nitro group onto the thiophene ring is a classic electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the directing effects of existing substituents and the choice of nitrating agents.
When starting with unsubstituted thiophene, nitration typically yields 2-nitrothiophene (B1581588) as the major product. A common laboratory method involves the use of fuming nitric acid in acetic anhydride. orgsyn.org This mixture generates the potent electrophile, acetyl nitrate (B79036). The reaction is carefully controlled at a low temperature to prevent overheating and unwanted side reactions or decomposition, as the thiophene ring is sensitive to strong oxidizing acids. orgsyn.org
Alternative, more environmentally friendly methods have been developed to avoid the use of acetic anhydride. google.com These include using solid acid catalysts like metal-exchanged montmorillonite (B579905) clay with nitric acid. google.com For instance, an Fe³⁺-exchanged clay catalyst in dichloroethane at 80°C can achieve high selectivity for 2-nitrothiophene. google.com While nitration of thiophene with nitric acid alone can lead to a mixture of products, including dinitrothiophenes and oxidation products like maleic acid, the use of zeolite catalysts can also promote high yields and regioselectivity under mild conditions. google.com
If the synthetic strategy involves nitrating 2-thiophenecarboxaldehyde, the existing aldehyde group, which is an electron-withdrawing group, directs the incoming electrophile. The formyl group at the 2-position deactivates the ring towards electrophilic substitution but directs incoming electrophiles primarily to the 5-position.
Formylation Approaches for Aldehyde Generation
Formylation introduces the aldehyde group onto the aromatic ring. Several methods are available for the formylation of thiophene systems. The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocycles like thiophene. wikipedia.org This reaction typically employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. wikipedia.orggoogle.com
For the synthesis of 2-thiophenecarboxaldehyde from thiophene, the Vilsmeier-Haack reaction provides an effective route. wikipedia.org A variation of this procedure uses solid phosgene (B1210022) (triphosgene) and DMF with thiophene in a solvent like chlorobenzene, resulting in good yields of the desired aldehyde. google.com
When the substrate is 2-nitrothiophene, the formylation step is more challenging due to the strong deactivating effect of the nitro group. The electron-poor nature of the ring makes it less susceptible to electrophilic attack by the Vilsmeier reagent. Therefore, the alternative synthetic route—nitrating 2-thiophenecarboxaldehyde—is often preferred. An alternative reported synthesis for 5-nitro-2-thiophenecarboxaldehyde involves the hydrolysis of 5-nitrothiophen-2-ylmethylene diacetate, suggesting a pathway where the aldehyde functionality is introduced in a protected form. chemicalbook.com
Oximation Procedures for 5-Nitro-2-thiophenecarboxaldehyde Oxime
The conversion of the aldehyde group in 5-Nitro-2-thiophenecarboxaldehyde to an oxime is a condensation reaction. This step is generally straightforward but allows for optimization and control of stereochemistry.
Condensation Reactions with Hydroxylamine (B1172632) and its Salts
The most common method for preparing oximes is the reaction of an aldehyde or ketone with hydroxylamine or one of its salts, typically hydroxylamine hydrochloride. thieme-connect.comevitachem.com The reaction of 5-nitro-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride is typically conducted in a suitable solvent like ethanol (B145695) or water. evitachem.com The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction generally provides the product in high purity and good yield, often exceeding 80%. evitachem.com
Optimization of Reaction Conditions and Solvent Systems
The efficiency of the oximation reaction can be influenced by several factors, including temperature, solvent, and pH. While the reaction often proceeds well at room temperature, gentle heating can sometimes increase the reaction rate. evitachem.com The choice of solvent is also important; protic solvents like ethanol and water are commonly used as they can effectively solvate the hydroxylamine salt. evitachem.com The pH of the reaction medium is critical; the reaction is typically carried out in a weakly acidic medium to facilitate both the protonation of the carbonyl oxygen (activating the aldehyde) and to ensure a sufficient concentration of free hydroxylamine nucleophile.
The table below illustrates a hypothetical optimization study for the oximation of 5-Nitro-2-thiophenecarboxaldehyde, based on general principles observed in similar reactions. thieme-connect.com
| Entry | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 25 | 12 | 85 |
| 2 | Pyridine | Ethanol | 25 | 8 | 92 |
| 3 | Sodium Acetate | Water/Ethanol | 50 | 4 | 95 |
| 4 | None | Water | 25 | 24 | 78 |
This is a representative table illustrating potential optimization parameters.
Stereoselective Synthesis of Oxime Isomers
Aldoximes, such as this compound, can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. These isomers can have different physical properties and biological activities, making their stereoselective synthesis a significant goal. pku.edu.cnresearchgate.net
While standard oximation procedures often yield a mixture of isomers, methods have been developed for the stereoselective synthesis of either the (E) or (Z) isomer. thieme-connect.comresearchgate.net One effective strategy involves the use of specific catalysts with hydroxylamine hydrochloride. For example, the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of copper(II) sulfate (B86663) (CuSO₄) has been shown to selectively produce the (E)-oxime in high yield. thieme-connect.comresearchgate.net Conversely, using a base like potassium carbonate (K₂CO₃) under solid-state conditions can favor the formation of the (Z)-oxime. thieme-connect.com These methods rely on the coordination of the catalyst or the influence of the reaction environment to direct the stereochemical outcome of the condensation-elimination process. thieme-connect.com Although traditional synthesis often relies on the steric hindrance of the substrate to achieve selectivity, these catalytic approaches offer a more direct and controllable route to stereochemically pure oximes. pku.edu.cn
Derivatization Strategies for Oxime Ethers and Other Analogues
The functional groups of this compound serve as versatile handles for a variety of chemical transformations. These derivatization strategies are pivotal for modifying the molecule's properties and generating libraries of novel compounds. Key approaches include the formation of ethers and esters from the oxime's hydroxyl group, condensation reactions at the aldehyde's original carbonyl position to form imine-type derivatives, and cycloaddition reactions to construct complex ring systems.
Preparation of Novel Oxime Ether Derivatives
The parent compound, 5-Nitro-2-thiophenecarboxaldehyde, is a known precursor for the preparation of various novel oxime ether derivatives. scientificlabs.co.uk Oxime ethers are a significant class of compounds, recognized for a wide spectrum of biological activities. nih.gov The synthesis of these derivatives typically involves the O-alkylation of the corresponding oxime.
A prevalent and effective method for synthesizing oxime ethers is the reaction of an oxime with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. nih.gov For this compound, this transformation would proceed by deprotonating the oxime's hydroxyl group with a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), followed by nucleophilic attack on the halide. This straightforward approach allows for the introduction of a wide array of substituents, leading to a diverse library of oxime ethers. For instance, reacting the oxime with various chloroalkylamines can yield derivatives with pendant amino groups. nih.gov Another innovative approach involves the synthesis of o-nitrobenzyl oxime ethers, which can undergo photo-induced N-O bond homolysis, enabling intramolecular cyclization reactions to form phenanthridine (B189435) derivatives upon exposure to near-visible light. chemrxiv.org
| Reactant for Oxime | Alkylating Agent (Halide) | Base | Resulting Derivative Class | Potential Application/Feature |
|---|---|---|---|---|
| This compound | Alkyl Halide (e.g., R-Br) | K₂CO₃ or KOH | Alkyl Oxime Ether | General scaffold modification |
| This compound | Benzyl Halide (e.g., Ar-CH₂-Cl) | K₂CO₃ or KOH | Benzyl Oxime Ether | Introduction of aromatic moieties |
| This compound | Chloroalkylamine (e.g., Cl-(CH₂)n-NR₂) | KOH in DMSO | Aminoalkyl Oxime Ether | Incorporation of basic side chains |
| This compound | o-Nitrobenzyl Hydroxylamine Hydrochloride | Base | o-Nitrobenzyl Oxime Ether | Photocleavable, enables photo-induced cyclization chemrxiv.org |
Synthesis of Hydrazone and Semicarbazone Derivatives
Hydrazones and semicarbazones are classic derivatives of aldehydes, formed through condensation reactions with hydrazine-based reagents. These compounds are known for their wide spectrum of biological activities. ramapo.edu
Hydrazones are synthesized by the reaction of an aldehyde with a hydrazine (B178648) derivative. organic-chemistry.org The reaction typically involves the acid-catalyzed condensation of 5-Nitro-2-thiophenecarboxaldehyde with various substituted hydrazines or hydrazides. organic-chemistry.orgmdpi.com For example, reacting the aldehyde with adamantane (B196018) alkanohydrazides has been shown to produce potent trypanocidal agents in analogous 5-nitro-2-furaldehyde (B57684) systems, a strategy that is directly applicable to the thiophene counterpart. rsc.orgresearchgate.net
Semicarbazones are formed by condensing an aldehyde with semicarbazide (B1199961). sathyabama.ac.in The synthesis is often carried out by reacting 5-Nitro-2-thiophenecarboxaldehyde with semicarbazide hydrochloride. The reaction can be performed in a buffered solution or in the presence of a mineral acid catalyst, which facilitates both the hydrolysis of precursors (if used) and the condensation step. google.comgoogle.com The synthesis of the analogous 5-nitro-2-furaldehyde semicarbazone is well-documented and provides a reliable template for this reaction. google.comgoogle.com
| Starting Aldehyde | Reagent | Reaction Conditions | Product Class |
|---|---|---|---|
| 5-Nitro-2-thiophenecarboxaldehyde | Hydrazine Monohydrate (H₂NNH₂·H₂O) | Acid or base catalysis, typically in an alcohol solvent | Hydrazone |
| 5-Nitro-2-thiophenecarboxaldehyde | Substituted Hydrazines (e.g., Phenylhydrazine) | Acid catalysis in ethanol | N-Substituted Hydrazone |
| 5-Nitro-2-thiophenecarboxaldehyde | Alkanohydrazides (e.g., Adamantane alkanohydrazide) | Reflux in alcohol | N-Acylhydrazone |
| 5-Nitro-2-thiophenecarboxaldehyde | Semicarbazide Hydrochloride (H₂NCONHNH₂·HCl) | Buffered solution (e.g., with Sodium Acetate) or acid catalyst | Semicarbazone |
| 5-Nitro-2-thiophenecarboxaldehyde | Thiosemicarbazide (H₂NCSNHNH₂) | Refluxing in ethanol, sometimes with acid catalyst for ketones sathyabama.ac.in | Thiosemicarbazone |
Multi-component Reaction Pathways for Oxime Esters
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom and step economy. nih.gov While classical MCRs like the Passerini and Ugi reactions are powerful tools for derivatizing aldehydes, recent advancements have enabled the direct synthesis of oxime esters via MCR pathways. wikipedia.orgnih.govmdpi.com
A novel and highly relevant method for synthesizing oxime esters is a visible-light-mediated three-component reaction. rsc.org This process utilizes an aldehyde (such as 5-Nitro-2-thiophenecarboxaldehyde), an aniline, and an N-hydroxyphthalimide (NHPI) ester as substrates. With eosin (B541160) Y acting as a photocatalyst under irradiation from blue LEDs, this reaction proceeds under mild conditions to generate a diverse range of oxime esters with high efficiency. rsc.org This approach avoids the traditional two-step procedure of first forming the oxime and then performing an esterification, offering a more streamlined and "green" synthetic route. The scope of the reaction is broad, tolerating various aldehydes and NHPI esters derived from both aromatic and alkyl carboxylic acids. rsc.org
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Ester) | Catalyst/Conditions | Product |
|---|---|---|---|---|
| 5-Nitro-2-thiophenecarboxaldehyde | Aniline | N-hydroxyphthalimide (NHPI) butyrate | Eosin Y, Blue LEDs, Acetonitrile, Room Temp rsc.org | This compound butyrate |
| 5-Nitro-2-thiophenecarboxaldehyde | Aniline | NHPI ester of 1-naphthoic acid | Eosin Y, Blue LEDs, Acetonitrile, Room Temp rsc.org | This compound 1-naphthoate |
| 5-Nitro-2-thiophenecarboxaldehyde | Aniline | NHPI ester of biphenyl-4-carboxylic acid | Eosin Y, Blue LEDs, Acetonitrile, Room Temp rsc.org | This compound biphenyl-4-carboxylate |
| 5-Nitro-2-thiophenecarboxaldehyde | Aniline | NHPI ester of an alkyl carboxylic acid | Eosin Y, Blue LEDs, Acetonitrile, Room Temp rsc.org | This compound alkyl ester |
Cycloaddition Approaches for Ring System Construction
Cycloaddition reactions are powerful methods for constructing cyclic and heterocyclic ring systems with high stereocontrol. rsc.org Derivatives of 5-Nitro-2-thiophenecarboxaldehyde can serve as precursors for dipoles or dipolarophiles in these transformations.
A particularly important strategy is the 1,3-dipolar cycloaddition reaction involving nitrones. chesci.comresearchgate.net Nitrones are 1,3-dipolar species that can be readily prepared from aldehydes. researchgate.net The nitrone derived from 5-Nitro-2-thiophenecarboxaldehyde can react with various dipolarophiles, such as alkenes (e.g., ethyl vinyl ether, 2,3-dihydrofuran), in a concerted [π4s + π2s] cycloaddition to yield five-membered isoxazolidine (B1194047) rings. researchgate.netresearchgate.net These reactions are known for their high regioselectivity and stereoselectivity. researchgate.net The use of Lewis acid catalysts, such as ytterbium triflate (Yb(OTf)₃), can significantly enhance the reaction rate and selectivity. researchgate.net This approach provides a robust pathway to complex heterocyclic scaffolds that are valuable in medicinal chemistry and natural product synthesis. rsc.orgresearchgate.net Additionally, 5-Nitro-2-thiophenecarboxaldehyde itself has been studied in [4+2] cycloaddition (Diels-Alder) reactions, highlighting its utility as an electrophile for constructing six-membered rings. scientificlabs.co.uk
| Dipole (Derived from Aldehyde) | Dipolarophile (Alkene) | Reaction Type | Catalyst (if any) | Product Ring System |
|---|---|---|---|---|
| Nitrone | Ethyl vinyl ether | 1,3-Dipolar Cycloaddition | Yb(OTf)₃ researchgate.net | Isoxazolidine |
| Nitrone | 2,3-Dihydrofuran | 1,3-Dipolar Cycloaddition | Yb(OTf)₃ researchgate.net | Dicyclic Isoxazolidine |
| Nitrone | Substituted Cinnamic Acid Piperidides | 1,3-Dipolar Cycloaddition | None mentioned researchgate.net | Substituted Isoxazolidine |
| (Aldehyde as Dienophile) | 1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene | [4+2] Cycloaddition (Diels-Alder) scientificlabs.co.uk | Not specified | Dihydropyran |
Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2 Thiophenecarboxaldehyde Oxime
Fundamental Reaction Pathways and Transformations
The chemical behavior of 5-Nitro-2-thiophenecarboxaldehyde oxime is characterized by a rich tapestry of transformations, primarily centered around its oxime and nitro functionalities, as well as the thiophene (B33073) core. These reactions open up avenues for the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.
Oxidation Reactions
The oxidation of the oxime functionality in this compound represents a key transformation, leading to the formation of highly reactive nitrile oxide intermediates. This reaction is a cornerstone for the synthesis of various heterocyclic systems. A common method for this conversion involves the use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (DIB), often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like methanol. organic-chemistry.orgresearchgate.net The in situ generated 5-nitro-2-thienylnitrile oxide is a potent 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles. mdpi.com
For instance, the reaction of the nitrile oxide with alkenes leads to the formation of isoxazoline (B3343090) rings, while reaction with alkynes yields isoxazoles. nih.gov These reactions are highly valuable for the construction of five-membered nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. organic-chemistry.orgsphinxsai.com The conditions for these oxidation-cycloaddition sequences are generally mild, allowing for a broad substrate scope. organic-chemistry.org
Table 1: Representative Oxidation Reactions of Aldoximes to Nitrile Oxides
| Oxidizing Agent | Catalyst/Solvent | Product Intermediate | Ref. |
| Iodobenzene diacetate (DIB) | Trifluoroacetic acid (TFA) / Methanol | Nitrile Oxide | organic-chemistry.org |
| Sodium hypochlorite | - | Nitrile Oxide | researchgate.net |
This table provides a general overview of oxidizing agents used for the conversion of aldoximes to nitrile oxides, a reaction applicable to this compound.
Reduction Reactions, Including Nitro Group Reduction
The reduction of this compound offers multiple pathways for chemical modification, with the nitro group being the primary site for such transformations. The selective reduction of the nitro group is a particularly valuable reaction, as it provides access to the corresponding 5-amino-2-thiophenecarboxaldehyde oxime, a precursor to various fused heterocyclic systems.
A plethora of reducing agents can be employed for the conversion of aromatic nitro compounds to their amino derivatives. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source is a widely used and efficient method. umich.edu Transfer hydrogenation, which utilizes hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a safer and often more convenient alternative to using gaseous hydrogen. mdpi.comnih.gov
The choice of reducing agent and reaction conditions can be tuned to achieve different outcomes. For instance, milder reducing agents might selectively reduce the nitro group without affecting the oxime functionality. The resulting amino-substituted thiophene oxime is a valuable building block for the synthesis of thieno[3,2-b]pyrroles and other nitrogen-containing polycyclic aromatic compounds.
Table 2: Common Methods for the Reduction of Aromatic Nitro Compounds
| Reagent/Catalyst | Hydrogen Source | Typical Product | Ref. |
| Pd/C | H₂ gas | Amine | umich.edu |
| Iron Oxide | Formic Acid | Amine | umich.edu |
| Ammonium Formate | Pd/C | Amine | mdpi.comnih.gov |
This table summarizes general methods for the reduction of aromatic nitro groups, which are applicable to this compound.
Nucleophilic Substitution Reactions on the Thiophene Ring and Oxime Moiety
The thiophene ring in this compound, being electron-deficient due to the powerful electron-withdrawing effect of the nitro group, is activated towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of a suitable leaving group on the thiophene ring by a variety of nucleophiles. While the parent oxime does not have an inherent leaving group, derivatives with a halogen or other displaceable group at a strategic position on the thiophene ring would be highly susceptible to nucleophilic attack.
The nitro group itself can, under certain conditions, act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing groups and attacked by soft nucleophiles like thiolates. mdpi.comresearchgate.net This reactivity provides a pathway to introduce sulfur-based functionalities onto the thiophene core.
The oxime moiety can also undergo nucleophilic reactions. For example, the hydroxyl group of the oxime can be alkylated or acylated to form oxime ethers and esters, respectively. These derivatives can exhibit modified reactivity and have been explored as anti-protozoan agents.
Role as a Versatile Synthetic Intermediate and Precursor
The diverse reactivity of this compound makes it a valuable and versatile building block in organic synthesis, enabling the construction of a wide range of complex and biologically relevant molecules.
Building Block for Complex Organic Molecules
The ability of this compound to undergo a variety of chemical transformations makes it an ideal starting material for the synthesis of more intricate molecular architectures. The functional groups present in the molecule – the nitro group, the oxime, and the thiophene ring – can be sequentially or selectively modified to introduce new functionalities and build molecular complexity.
For example, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, can lead to the formation of fused heterocyclic systems containing the thiophene ring. rsc.org Furthermore, the nitrile oxide generated from the oxidation of the oxime can be used in [3+2] cycloaddition reactions to construct complex polycyclic molecules containing the isoxazole (B147169) or isoxazoline ring. mdpi.comresearchgate.net
Precursors for Bioactive Nitrogen-Containing Scaffolds
Nitrogen-containing scaffolds are of paramount importance in medicinal chemistry, as they are found in a vast number of pharmaceuticals and bioactive natural products. This compound serves as an excellent precursor for the synthesis of such scaffolds.
The isoxazole ring, readily accessible from the oxime functionality, is a key structural motif in many biologically active compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govorganic-chemistry.orgsphinxsai.com By utilizing this compound as a starting material, medicinal chemists can synthesize novel isoxazole derivatives bearing the 5-nitrothiophene moiety, which may impart unique biological properties.
Moreover, the amino-substituted derivatives obtained from the reduction of the nitro group can be used to construct other nitrogen-containing heterocycles, such as quinazolinones, which are also known to possess diverse pharmacological activities. The versatility of this compound thus provides a platform for the discovery and development of new therapeutic agents.
Regeneration of Carbonyl Compounds from Oxime Derivatives
The regeneration of the parent carbonyl compound, 5-nitro-2-thiophenecarboxaldehyde, from its oxime derivative is a crucial transformation in synthetic organic chemistry, where oximes are often used as protecting groups. sciforum.net Numerous methods exist for this deoximation process, typically involving hydrolytic, reductive, or oxidative conditions. scielo.brorganic-chemistry.org While no studies have been found that specifically detail the regeneration of 5-nitro-2-thiophenecarboxaldehyde from its oxime, the chemical principles governing this reaction can be inferred from studies on related compounds.
The presence of a strong electron-withdrawing nitro group on the thiophene ring is expected to significantly influence the reactivity of the oxime. Research on the deoximation of various oximes has shown that substrates bearing electron-withdrawing groups, such as nitro or carboxyl substituents, can be resistant to certain cleavage conditions. For instance, one study utilizing urea (B33335) nitrate (B79036) under microwave irradiation for deoximation reported that oximes with such groups resulted in the recovery of the unchanged starting material or very low yields of the corresponding aldehyde. researchgate.net This suggests that the regeneration of 5-nitro-2-thiophenecarboxaldehyde may require carefully optimized or more potent reagent systems compared to oximes with electron-donating or neutral substituents.
Various oxidative reagents have been successfully employed for the deoximation of a wide range of aldoximes. researchgate.net These methods often avoid the harsh acidic conditions that can be detrimental to sensitive functional groups. A selection of general oxidative deoximation methods is presented in Table 1, although their efficacy specifically for this compound has not been documented.
| Reagent/System | General Conditions | Applicability and Notes | Reference |
|---|---|---|---|
| Cupric Chloride Dihydrate (CuCl₂·2H₂O) | Acetonitrile:Water, Reflux | Effective for a wide range of aldoximes and ketoximes; mild and high-yielding. | organic-chemistry.org |
| N-Bromophthalimide (NBPI) | Acetone, Microwave Irradiation | Rapid reactions, high selectivity, no over-oxidation to carboxylic acid. | scielo.br |
| Gaseous Nitrogen Dioxide (NO₂) | Solvent-free, Room Temperature | High to quantitative yields for various oximes, including aromatic aldoximes. | sciforum.net |
| Pyridinium (B92312) Fluorochromate (PFC) | Dimethyl Sulphoxide | Effective for both aldoximes and ketoximes; kinetics have been studied for some substrates. | asianpubs.org |
Mechanistic Elucidation of Reaction Dynamics
Investigating Radical Pathways in Derivatization
The derivatization and transformation of oximes can proceed through radical pathways, most notably involving the formation of iminoxyl radicals (R₂C=NO•). beilstein-journals.orgnih.gov These reactive intermediates are central to various synthetic methodologies, including oxidative cyclization and coupling reactions. beilstein-journals.org While specific experimental studies on radical pathways originating from this compound are not available in the surveyed literature, its structure allows for predictions based on well-established principles of iminoxyl radical chemistry.
Iminoxyl radicals are typically generated via a one-electron oxidation of the oxime. acs.org This process can occur through a direct hydrogen atom transfer (HAT) from the hydroxyl group or via a sequence of electron transfer followed by proton transfer (ET-PT). acs.org The resulting iminoxyl radical's stability and subsequent reactivity are influenced by the substituents on the carbon atom. It has been noted that iminoxyl radicals bearing electron-withdrawing groups exhibit increased stability. beilstein-journals.orgnih.gov Consequently, the iminoxyl radical derived from this compound would be expected to possess a degree of stabilization due to the electron-deficient 5-nitro-2-thienyl moiety.
The general mechanism for the formation of an iminoxyl radical via an ET-PT pathway during a photosensitized reaction can be outlined as follows:
Electron Transfer (ET): The oxime donates an electron to an excited photosensitizer, forming a highly acidic oxime radical cation. acs.orgacs.org
Proton Transfer (PT): The radical cation rapidly loses a proton from the hydroxyl group to a base or solvent, yielding the neutral iminoxyl radical. acs.orgacs.org
Once formed, the iminoxyl radical can participate in various reactions, including intermolecular C-O coupling or intramolecular cyclizations. beilstein-journals.org The specific pathways available would depend on the reaction conditions and the presence of other reactive species.
Analysis of Intermediate Formation and Transformation Kinetics
The study of reaction kinetics and the detection of intermediates are fundamental to understanding the mechanism of any chemical transformation. For the regeneration of carbonyls from oximes, kinetic studies on various substrates have often revealed the formation of an intermediate complex prior to the final product release. asianpubs.org
Kinetic analyses of the oxidative deoximation of other aromatic aldoximes by reagents like pyridinium fluorochromate have shown a Michaelis-Menten type relationship. asianpubs.org This observation implies a two-step mechanism:
A rapid pre-equilibrium step where the oxime and the oxidant form a complex.
A slower, rate-determining step involving the decomposition of this intermediate complex to yield the carbonyl compound and other products. asianpubs.org
The transformation kinetics are also highly dependent on the solvent. Studies on other oximes have shown that the rate of deoximation is influenced by solvent polarity, indicating a change in charge distribution in the transition state of the rate-determining step. asianpubs.org A summary of kinetic findings for the oxidation of a generic aldoxime is presented in Table 2.
| Kinetic Parameter | General Observation | Mechanistic Implication | Reference |
|---|---|---|---|
| Order in Oxidant | First Order | The rate-determining step involves one molecule of the oxidant. | asianpubs.org |
| Order in Oxime | Michaelis-Menten Type (less than one) | Formation of a pre-equilibrium complex between the oxime and the oxidant. | asianpubs.org |
| Substituent Effects | Low positive polar reaction constant (for some systems) | Indicates a transition state with some buildup of negative charge, consistent with a nucleophilic attack by a chromate-oxygen on the imine carbon. | asianpubs.org |
Advanced Spectroscopic and Structural Characterization of 5 Nitro 2 Thiophenecarboxaldehyde Oxime and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Nitro-2-thiophenecarboxaldehyde oxime by providing detailed information about the chemical environment of its proton (¹H) and carbon (¹³C) nuclei.
Theoretical calculations using the Gauge-Invariant Atomic Orbital (GIAO) method have been employed to predict the chemical shifts for this molecule. globalresearchonline.net In ¹H NMR, the protons on the thiophene (B33073) ring are expected to have lower chemical shifts compared to the protons of the imine (-CH=N) and hydroxyl (-OH) groups. globalresearchonline.net The oxime hydroxyl proton (N-OH) is typically observed far downfield, often appearing as a sharp singlet above 11.0 ppm. westmont.edu The imine proton signal is also found in the downfield region. The two protons on the thiophene ring would appear as distinct signals due to their different electronic environments, influenced by the adjacent oxime and nitro functional groups.
For ¹³C NMR, the carbon atoms of the thiophene ring, the imine carbon, and any carbons in substituent groups would each produce a unique signal, with their chemical shifts being highly dependent on the electronic effects of the nitro and oxime groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| -OH (oxime) | > 11.0 | Singlet (s) | Typically a sharp signal, highly deshielded. |
| -CH=N (imine) | Downfield region | Singlet (s) | Chemical shift influenced by conjugation and isomerism (E/Z). |
| Thiophene H³ | Aromatic region | Doublet (d) | Coupled to H⁴. Shift influenced by adjacent oxime group. |
| Thiophene H⁴ | Aromatic region | Doublet (d) | Coupled to H³. Shift influenced by adjacent nitro group. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical insights into the functional groups present in this compound. Theoretical calculations using Density Functional Theory (DFT/B3LYP) have detailed the expected vibrational frequencies. globalresearchonline.net
The key functional groups contributing to the vibrational spectrum are the oxime (-C=N-OH), the nitro group (-NO₂), and the thiophene ring. The O-H stretching vibration of the oxime group is typically observed as a broad band in the high-frequency region of the IR spectrum, around 3418 cm⁻¹. researchgate.net The C=N stretching of the oxime appears in the 1643 cm⁻¹ region. researchgate.net
The nitro group is characterized by strong absorptions corresponding to its asymmetric and symmetric stretching modes. globalresearchonline.net For this compound, these have been calculated to occur around 1566-1542 cm⁻¹ (asymmetric) and 1354 cm⁻¹ (symmetric). globalresearchonline.net Additional deformation vibrations of the NO₂ group, such as scissoring, wagging, and rocking, are expected at lower frequencies, with the scissoring mode assigned at 824 cm⁻¹. globalresearchonline.net Vibrations associated with the C-H and C-S bonds of the thiophene ring also contribute to the unique spectral fingerprint of the molecule.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H (oxime) | Stretching | ~3418 |
| C=N (oxime) | Stretching | ~1643 |
| NO₂ (nitro) | Asymmetric Stretching | 1566 - 1542 |
| NO₂ (nitro) | Symmetric Stretching | 1354 |
| NO₂ (nitro) | Scissoring | 824 |
| Thiophene Ring | C-H, C=C, C-S Stretching/Bending | Various |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and study the fragmentation pathways of this compound, confirming its elemental composition. The compound has a molecular formula of C₅H₄N₂O₃S, leading to a calculated molecular weight of approximately 172.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to this molecular weight. The fragmentation pattern would be dictated by the relative stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule would likely involve the nitro and oxime groups. Common initial fragmentation steps would include:
Loss of a hydroxyl radical (•OH) from the oxime group, leading to an [M - 17]⁺ ion.
Loss of nitric oxide (•NO) from the nitro group, resulting in an [M - 30]⁺ ion.
**Loss of nitrogen dioxide (•NO₂) ** from the nitro group, a very common pathway for nitroaromatic compounds, giving a prominent [M - 46]⁺ ion.
Subsequent fragmentation of the thiophene ring structure would lead to further daughter ions at lower m/z values.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While experimental crystal structure data for this compound is not widely reported, computational studies have provided insights into its geometry. globalresearchonline.net
DFT calculations suggest that the most stable conformer of the molecule is planar. globalresearchonline.net These theoretical models have calculated the bond angles within the thiophene ring, indicating that the S1-C5-C4 angle (113.4°) is larger than the S1-C2-C3 angle (111.4°), a difference attributed to the steric and electronic effects of the attached nitro and oxime groups, respectively. globalresearchonline.net For comparative purposes, crystal structure data for the precursor, 5-Nitro-2-thiophenecarboxaldehyde, is available and cataloged in the Cambridge Crystallographic Data Centre. nih.gov
Thermal Analysis Techniques for Characterization of Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability, decomposition profile, and phase transitions of a compound.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy investigates the electronic transitions within a molecule, providing information about its conjugation system. The spectrum of this compound is dominated by electronic transitions within its conjugated system, which includes the thiophene ring, the imine bond, and the nitro group.
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have calculated the electronic absorption spectrum of this compound. globalresearchonline.net These calculations predict two primary absorption peaks. globalresearchonline.net In a non-polar environment (gas phase), these peaks are located at 343.73 nm and 256.15 nm. globalresearchonline.net When transferred to a polar solvent like ethanol (B145695), a bathochromic (red) shift is observed, with the peaks appearing at 369.41 nm and 260.73 nm. globalresearchonline.net This shift is indicative of a π → π* transition, which is characteristic of highly conjugated systems and is sensitive to solvent polarity. globalresearchonline.net The deprotonation of the oxime group to form an oximate anion in basic conditions would be expected to cause a further significant red shift in the absorption maximum. researchgate.net
| Medium | λmax, 1 (nm) | λmax, 2 (nm) | Assigned Transition |
|---|---|---|---|
| Gas Phase | 343.73 | 256.15 | π → π |
| Ethanol | 369.41 | 260.73 | π → π |
Computational Chemistry and Theoretical Studies on 5 Nitro 2 Thiophenecarboxaldehyde Oxime
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine molecular geometry, energy levels, and various reactivity descriptors.
Research Findings: A DFT analysis of 5-Nitro-2-thiophenecarboxaldehyde oxime, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry and calculate key electronic properties. The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the oxime group, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution indicates that the molecule can act as both an electron donor and acceptor, making it a candidate for various chemical reactions. Studies on analogous compounds like 5-nitro-2-furaldehyde (B57684) oxime have shown that such calculations provide deep insights into the molecule's kinetic stability and reactivity dynamics. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, quantify these characteristics.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These values are hypothetical, based on typical results for structurally similar nitroaromatic compounds, and serve to illustrate the expected outcomes of a DFT study.
| Parameter | Description | Predicted Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 eV |
| Ionization Potential (I) | -EHOMO | 7.0 eV |
| Electron Affinity (A) | -ELUMO | 3.5 eV |
| Global Hardness (η) | (I - A) / 2 | 1.75 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -5.25 eV |
| Global Electrophilicity (ω) | μ² / 2η | 7.9 eV |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Research Findings: Given the prevalence of nitrothiophene derivatives in medicinal chemistry, molecular docking simulations for this compound would likely target enzymes or proteins involved in microbial or cancerous pathways. nih.gov For instance, studies on similar oximes have explored their potential as reactivators for acetylcholinesterase, a key enzyme in the nervous system. nih.gov A docking study would involve preparing the 3D structure of the ligand and the target protein, followed by running a docking algorithm to generate and score various binding poses.
The results would identify the most stable binding mode and quantify the binding affinity (e.g., in kcal/mol). Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site would be analyzed. For this molecule, the oxime group and the nitro group's oxygen atoms are prime candidates for forming hydrogen bonds, while the thiophene ring could engage in hydrophobic or pi-pi interactions. These simulations are instrumental in rationalizing structure-activity relationships and guiding the design of more potent analogues. mdpi.com
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., Caspase-3) Note: This table is a hypothetical representation of potential findings from a molecular docking simulation.
| Parameter | Finding |
|---|---|
| Protein Target | Caspase-3 (PDB ID: XXXX) |
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | HIS-121, GLY-122, SER-125, ARG-207 |
| Key Interactions | - Hydrogen bond between oxime -OH and SER-125 - Hydrogen bond between nitro group O and HIS-121 - Pi-sulfur interaction between thiophene ring and ARG-207 |
In Silico ADMET Profiling for Computational Drug Discovery Research Methodologies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. pensoft.net Early-stage ADMET assessment is vital in drug discovery to filter out candidates with poor bioavailability or high toxicity, thereby reducing late-stage attrition. nih.gov
Research Findings: An ADMET profile for this compound would be generated using various online tools and predictive models (e.g., SwissADME, pkCSM). These models are built on large datasets of known drugs and chemicals. The analysis would predict parameters like intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity risks like mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).
The presence of the nitro group can sometimes be a flag for potential mutagenicity, a prediction that would be highlighted by in silico models. mdpi.comosti.gov The compound's lipophilicity (logP) and polar surface area (TPSA) would be calculated to predict its absorption and distribution characteristics. These predictions, while not definitive, provide a crucial early assessment of the compound's drug-likeness and potential liabilities.
Table 3: Illustrative In Silico ADMET Profile for this compound Note: These predictions are hypothetical and represent typical outputs from ADMET prediction software.
| Property Category | Parameter | Predicted Outcome |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High |
| Caco-2 Permeability | Moderate | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No |
| P-glycoprotein Substrate | Yes | |
| Metabolism | CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No | |
| Excretion | Total Clearance | Low |
| Toxicity | Ames Mutagenicity | Probable Positive |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the motion and conformational flexibility of molecules over time. MM provides a simplified, classical mechanics-based description of molecules, enabling rapid energy calculations for different conformations. cwu.eduresearchgate.net MD simulations use these principles to simulate the movement of atoms and molecules, providing a dynamic view of conformational changes.
Research Findings: A conformational analysis of this compound would begin with a systematic search using molecular mechanics to identify low-energy conformers. The primary sources of flexibility are the rotation around the C-C bond connecting the thiophene ring to the oxime group and the C=N-O-H dihedral angle of the oxime itself. The analysis would reveal the most stable conformations (e.g., syn vs. anti orientation of the aldehyde proton relative to the sulfur atom, and the orientation of the oxime hydroxyl group).
Quantum Chemical Investigations of Bonding, Stability, and Reaction Pathways
Quantum chemical methods, including DFT, provide detailed information about the nature of chemical bonds, molecular stability, and the energetics of reaction pathways. Natural Bond Orbital (NBO) analysis is a key technique used to study charge delocalization, hyperconjugative interactions, and the strength of bonds within a molecule.
Furthermore, quantum chemical calculations can be used to map potential energy surfaces for chemical reactions. For instance, the mechanism of the molecule's reduction or its participation in cycloaddition reactions could be investigated. By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined, offering a prediction of the most likely reaction pathways.
Topological Analysis of Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) is a property that maps the charge distribution of a molecule in 3D space, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). A topological analysis of the MEP identifies critical points (maxima, minima, and saddle points) that correspond to specific chemical features. mdpi.comdntb.gov.ua
Research Findings: The MEP surface of this compound would be calculated using the results from a DFT study. The map would show strong negative potential (typically colored red) around the oxygen atoms of the nitro group and the oxime's hydroxyl group, identifying these as the primary sites for electrophilic attack or hydrogen bond donation. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.
A topological analysis identifies the exact locations and values of the potential minima (Vmin) associated with lone pairs and pi-electron regions. researchgate.net These points are crucial for predicting non-covalent interactions and molecular recognition patterns. For this molecule, minima would be expected near the nitro and oxime oxygens and above the thiophene ring. This analysis provides a rigorous framework for understanding and predicting the molecule's intermolecular interactions, which are fundamental to its biological activity and material properties.
Applications in Chemical Biology and Advanced Medicinal Chemistry Research
Investigation as Anti-Protozoan Agents and Antiparasitic Compounds
Derivatives of 5-nitro-2-thiophenecarboxaldehyde have been a subject of significant interest in the search for new treatments for parasitic diseases. The nitro group within these compounds is often crucial to their mechanism of action, which can involve the formation of nitro anion radicals that generate reactive oxygen species, leading to cellular damage in the parasite.
The quest for more effective and less toxic treatments for diseases caused by protozoan parasites has led researchers to investigate nitro-heterocyclic compounds. Derivatives of 5-nitro-2-thiophenecarboxaldehyde have shown promising activity against several clinically relevant parasites.
Trypanosoma cruzi : Chagas disease, caused by Trypanosoma cruzi, remains a major health challenge. nih.gov Semicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) have been synthesized and tested, with some showing activity against T. cruzi comparable to the reference drug, Nifurtimox (B1683997). nih.gov Furthermore, a specific 5-nitrothiophene oxime ether derivative demonstrated notable trypanocidal activity with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. mdpi.com
Plasmodium falciparum : Malaria, caused by Plasmodium parasites, necessitates the continuous development of new therapeutic agents. Derivatives of 5-nitro-2-thiophenecarboxaldehyde are recognized for their potential activity against P. falciparum. The mechanism of action for nitroaromatic compounds against this parasite can involve a single-electron reduction by flavoenzymes like type II NADH:ubiquone oxidoreductase (PfNDH2), leading to redox cycling and oxidative stress within the parasite. nih.govmdpi.com
Leishmania : Various forms of leishmaniasis are caused by different species of Leishmania parasites. nih.gov Research has confirmed that derivatives of 5-nitro-2-thiophenecarboxaldehyde are active against species such as Leishmania major. The broader class of nitro-heterocyclic compounds has been investigated as potential drug candidates for treating diseases caused by trypanosomatids, including Leishmania. nih.gov
| Parasitic Strain | Derivative Class | Reported Activity | Reference |
|---|---|---|---|
| Trypanosoma cruzi | Semicarbazones | Activity similar to Nifurtimox | nih.gov |
| Trypanosoma brucei | Oxime Ether | MIC = 1 µg/mL | mdpi.com |
| Plasmodium falciparum | General Derivatives | Potent activity noted | |
| Leishmania major | General Derivatives | Potent activity noted |
Evaluation of Antimicrobial Properties
The rise of drug-resistant bacterial and fungal strains has spurred the search for novel antimicrobial agents. researchgate.net Compounds derived from 5-nitro-2-thiophenecarboxaldehyde have been evaluated for their potential to address this growing public health threat.
Staphylococcus aureus : Infections caused by drug-resistant S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, are a significant cause of morbidity and mortality. mdpi.comktu.edu A hydrazone derivative, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286), has demonstrated potent and selective antibacterial activity against S. aureus. mdpi.com The compound showed high activity against pan-susceptible S. aureus strains, with MIC values ranging from 0.5 to 2.0 µg/mL. nih.gov It also retained activity against resistant strains, including MRSA and VRSA. mdpi.comnih.gov Another study found that 5-nitro-2-thiophene carboxaldehyde itself was effective against Staphylococcus aureus at a concentration of 7 µg/mL. researchgate.net
Mycobacterium tuberculosis : Tuberculosis remains a leading infectious cause of death worldwide. researchgate.net 5-nitro-2-thiophene carboxaldehyde has shown anti-tubercular activity, with a minimum inhibitory concentration of 50 µg/mL in a Microplate Alamar Blue Assay. researchgate.net The mechanism of action for 5-nitrothiophenes against M. tuberculosis is believed to be similar to that of nitroimidazoles. researchgate.netnih.gov These compounds act as prodrugs that are activated by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide, which has a bactericidal effect on both replicating and nonreplicating mycobacteria. researchgate.netnih.gov
| Bacterial Strain | Derivative/Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pan-susceptible S. aureus (Pan-S) | Hydrazone (KTU-286) | 0.5–2.0 | nih.gov |
| Methicillin-resistant S. aureus (MRSA) | Hydrazone (KTU-286) | 1.0–16.0 | nih.gov |
| Vancomycin-resistant S. aureus (VRSA) | Hydrazone (KTU-286) | 4.0 | nih.gov |
| Staphylococcus aureus | 5-Nitro-2-thiophene carboxaldehyde | 7 | researchgate.net |
| Mycobacterium tuberculosis | 5-Nitro-2-thiophene carboxaldehyde | 50 | researchgate.net |
Derivatives of 5-nitro-2-thiophenecarboxaldehyde have also been investigated for their efficacy against pathogenic fungi. A study on a series of twelve N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones demonstrated their in vitro antifungal activity against Candida species and Cryptococcus neoformans. nih.gov While the compounds did not appear to act by binding to ergosterol (B1671047) or inhibiting cell wall synthesis, scanning electron microscopy revealed that they induced significant morphological changes in the fungal cells, suggesting a possible mechanism involving the inhibition of enzymes in the ergosterol biosynthesis pathway. nih.gov Another report also confirmed the general antifungal activity of 5-nitro-2-thiophene carboxaldehyde. researchgate.net
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to chronic infections and increased resistance to conventional antibiotics. mdpi.comktu.edu The hydrazone derivative KTU-286, which showed potent antibacterial activity, was also found to be effective against S. aureus biofilms. In vitro studies demonstrated that treatment with KTU-286 resulted in a significant loss of biofilm integrity, highlighting its potential to tackle difficult-to-treat biofilm-associated infections. mdpi.comnih.gov
Exploration of Anticancer Potential
In addition to anti-infective properties, oximes and other related nitrogen-containing derivatives have been explored for their anticancer activities. nih.gov The structural features of these compounds allow them to interact with various biological targets implicated in cancer progression.
A series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives were synthesized and evaluated for their antitumor activity. nih.govresearchgate.net Most of the synthesized compounds showed significant inhibitory activity against various human cancer cell lines, with the acute promyelocytic leukemia (HL-60) cell line being the most sensitive. nih.gov
One compound in particular, designated LNN-05, emerged as the most promising, with IC50 values ranging from 0.5 to 1.9 µg/mL across different cell lines. nih.govresearchgate.net Further investigation into its mechanism of action revealed that LNN-05 was able to:
Induce depolarization of the mitochondrial membrane in a dose-dependent manner. nih.gov
Cause cell cycle arrest in the G1 phase. nih.gov
Promote morphological changes associated with apoptosis in chronic human myelocytic leukemia (K-562) cells. nih.govresearchgate.net
Spectroscopic and in silico studies suggested that these thiosemicarbazone derivatives can interact with calf thymus DNA (ctDNA), likely through an intercalating mode within the major groove, which may contribute to their cytotoxic effects. nih.gov These findings identify 5-nitro-thiophene-thiosemicarbazone derivatives as a promising class of compounds for the development of new anticancer therapies. nih.govresearchgate.net
| Cancer Cell Line | Description | IC50 (µg/mL) | Reference |
|---|---|---|---|
| HL-60 | Acute Promyelocytic Leukemia | 0.5 | nih.gov |
| K-562 | Chronic Myelogenous Leukemia | 1.9 | nih.gov |
| NCIH-292 | Mucoepidermoid Pulmonary Carcinoma | 1.9 | nih.gov |
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
The biological activity of 5-nitro-2-thiophenecarboxaldehyde oxime and its related derivatives is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological effects, guiding the design of more potent and selective therapeutic agents.
The core pharmacophore of this class of compounds is the 5-nitrothiophene moiety. The nitro group (NO₂) at the 5-position is a critical feature for the bioactivity of many nitroaromatic compounds. mdpi.com It often functions as a bio-reductive group, where the compound acts as a prodrug. In the target organism, such as parasites or bacteria, cellular nitroreductases can reduce the nitro group, leading to the formation of cytotoxic reactive nitrogen species that damage cellular components. mdpi.com The mode of action for some nitrothiophenes is thought to involve nucleophilic attack by intracellular thiols at positions on the heterocyclic ring. nih.govlookchem.com
SAR studies on derivatives of 5-nitrothiophene-2-carboxaldehyde reveal several key trends:
The Nitrothiophene Core: The presence of the 5-nitrothiophene ring is fundamental for activity. Modifications that remove or shift the nitro group generally lead to a significant loss of potency. nih.govresearchgate.net Further substitution on the thiophene (B33073) ring, such as adding a second nitro group or a halogen, can significantly enhance activity. For example, 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) show markedly higher activity against various microbes compared to simpler nitrothiophenes. nih.govresearchgate.netnih.gov
Modification of the 2-Position Substituent: The side chain at the 2-position of the thiophene ring, which is an oxime group in the title compound, is a primary site for chemical modification to modulate activity, selectivity, and pharmacokinetic properties. By converting the aldehyde into different functional groups like carboxamides, hydrazones, or azines, researchers can fine-tune the compound's properties. nih.govacs.org
Impact of Lipophilicity and Side-Chain Structure: Increasing the lipophilicity (fat-solubility) of the side chain can sometimes improve potency by enhancing the molecule's ability to cross cell membranes. researchgate.net However, a balance is necessary, as excessive lipophilicity can lead to poor solubility and other undesirable properties. Studies on nitrofurantoin (B1679001) analogs, which are structurally related, have shown that trypanocidal activity is related to the length of aliphatic chains attached to the core structure. nih.gov For a series of nitrothienylazines, replacing a neutral hydrogen with either electron-withdrawing or electron-donating groups generally decreased toxicity towards mammalian cells. researchgate.net
The following table, adapted from research on antitrypanosomal 5-nitrothiophene-2-carboxamides, illustrates how modifications to the side chain at the 2-position can impact biological activity against Trypanosoma brucei brucei (T.b.b.) and cytotoxicity against mammalian L6 cells. nih.gov
| Compound | Modification at 2-Position (R Group) | Activity vs. T.b.b. (EC₅₀, µM) | Cytotoxicity vs. L6 Cells (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
|---|---|---|---|---|
| Analog 1 | -C(O)NH-CH₂-CH=CH-S(O)₂-CH₃ | 0.69 | 12.1 | 18 |
| Analog 2 | -C(O)NH-CH₂-CH=CH-C(O)N(H)CH₃ | 0.05 | 10.1 | 202 |
| Analog 3 | -C(O)NH-CH₂-CH₂-S(O)₂-CH₃ | 1.54 | >30 | >19 |
| Analog 4 | -C(O)NH-CH₂-CH₂-CH₂-S(O)₂-CH₃ | 0.17 | >30 | >176 |
Data is illustrative of SAR principles based on published findings for 5-nitrothiophene-2-carboxamide (B1296742) derivatives. nih.gov
This data demonstrates that changing the vinyl sulfone motif (Analog 1) to a vinyl carboxamide (Analog 2) significantly increased both potency and selectivity. Saturation of the vinyl bond (Analogs 3 and 4) altered the activity, showing that the electronic and conformational properties of the side chain are critical determinants of bioactivity. nih.gov
General Biological Evaluation Methodologies and Assays
The evaluation of compounds like this compound for potential therapeutic use involves a standardized cascade of in vitro assays to determine efficacy, potency, and selectivity. These methodologies are designed to quantify the compound's effect on a target pathogen and its potential toxicity to host cells.
Initial Screening for Antimicrobial Activity: For antibacterial and antifungal activity, initial screening is often performed using methods like agar (B569324) diffusion or broth microdilution. These tests determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov
Antiparasitic Activity Assays: For parasitic diseases caused by protozoa like Trypanosoma, Leishmania, or Toxoplasma, specific in vitro assays are employed.
Growth Inhibition Assays: The primary evaluation involves incubating cultured parasites with serial dilutions of the test compound. The effect on parasite viability and proliferation is then measured. For motile parasites like the bloodstream form of Trypanosoma brucei, this can be assessed by direct microscopic counting. acs.org More commonly, colorimetric or fluorometric assays are used. The Alamar blue (resazurin) assay is frequently used for T. brucei, where viable cells reduce the blue dye to a pink, fluorescent product. nih.gov For intracellular parasites, genetically modified strains expressing reporter proteins like luciferase or fluorescent proteins can be used to quantify parasite load within host cells. plos.org
Plaque Assays: For intracellular parasites such as Toxoplasma gondii, a plaque assay can be used. This method assesses the ability of the parasite to proliferate and lyse a monolayer of host cells, forming clear zones or "plaques". The reduction in the number or size of these plaques in the presence of the compound indicates antiparasitic activity.
Cytotoxicity Assays: A crucial step in drug discovery is to ensure that the compound is selectively toxic to the pathogen and not to the host. Cytotoxicity is evaluated against various mammalian cell lines, such as human embryonic kidney cells (HEK 293), murine macrophages (RAW 264.7), or Madin-Darby bovine kidney (MDBK) cells. acs.orgnih.govmdpi.com
MTT Assay: A standard and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govmdpi.com The concentration that reduces cell viability by 50% is determined as the half-maximal cytotoxic concentration (CC₅₀). acs.orgnih.gov
Determination of Potency and Selectivity: From these assays, key parameters are calculated to compare the effectiveness of different compounds.
EC₅₀/IC₅₀: The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that gives half of the maximal response—in this case, inhibiting parasite growth by 50%. acs.org
CC₅₀: The half-maximal cytotoxic concentration is the concentration that kills 50% of host cells. acs.org
Selectivity Index (SI): This is a critical ratio calculated as SI = CC₅₀ / EC₅₀. nih.gov A high SI value is desirable, as it indicates that the compound is much more toxic to the pathogen than to mammalian cells, suggesting a wider therapeutic window.
The following table summarizes the common methodologies used in the biological evaluation of these compounds.
| Assay Type | Method | Purpose | Organism/Cell Line Examples | Measured Endpoint |
|---|---|---|---|---|
| Antiparasitic Efficacy | Alamar Blue (Resazurin) Assay | Determine viability of extracellular parasites | Trypanosoma brucei brucei | EC₅₀ / IC₅₀ |
| Antiparasitic Efficacy | Reporter Gene Assay | Quantify intracellular parasite load | T. cruzi (luciferase/tdTomato) | IC₅₀ |
| Antimicrobial Efficacy | Broth Microdilution | Determine lowest effective concentration | E. coli, M. luteus | Minimum Inhibitory Concentration (MIC) |
| Cytotoxicity | MTT Assay | Assess toxicity to mammalian cells | L6, MDBK, HEK 293, Macrophages | CC₅₀ |
| Mitochondrial Health | MitoSOX™ Red Assay | Measure mitochondrial reactive oxygen species (ROS) | Trypanosoma brucei brucei | Oxidative Stress Level |
Potential in Materials Science and Advanced Functional Materials
Integration of Thiophene (B33073) Derivatives in Organic Semiconductors
Thiophene and its derivatives are cornerstones in the field of organic electronics, widely recognized for their excellent semiconducting properties. These compounds form the backbone of numerous organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The efficacy of thiophene-based materials in these applications stems from their ability to facilitate charge transport, a consequence of the delocalized π-electron system within the thiophene ring.
The introduction of substituents onto the thiophene ring is a common strategy to fine-tune the electronic properties of the resulting material. Electron-withdrawing groups, such as the nitro group present in 5-Nitro-2-thiophenecarboxaldehyde oxime, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of energy levels is crucial for optimizing charge injection and transport in semiconductor devices. Specifically, the presence of a nitro group could potentially enhance the n-type (electron-transporting) characteristics of a material, a desirable trait for the development of complementary circuits in organic electronics.
While direct studies on the integration of this compound into organic semiconductors are not extensively documented, the broader class of nitro-substituted thiophene derivatives has been explored for this purpose. The oxime functional group could further contribute to the material's properties by influencing molecular packing and intermolecular interactions, which are critical factors in determining charge mobility.
Role in the Development of Other Advanced Materials
Beyond organic semiconductors, the structural features of this compound lend themselves to the development of other advanced functional materials. The oxime group is known to be an effective ligand for coordinating with metal ions. This suggests that this compound could be utilized as a building block for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Such materials have diverse applications in areas including catalysis, gas storage, and chemical sensing.
The presence of both a nitro group and an oxime on the thiophene ring provides multiple sites for further chemical modification. This versatility allows for the tailoring of the molecule's properties to suit specific material requirements. For instance, the oxime group can be converted into other functional groups, opening pathways to a variety of new thiophene-based monomers for polymerization. The resulting polymers could exhibit interesting optical, electronic, or thermal properties, making them suitable for applications in areas such as nonlinear optics, electrochromic devices, or as components in specialized coatings and films. The exploration of this compound as a precursor for these advanced materials remains an area with significant potential for future research.
Future Research Directions and Emerging Paradigms for 5 Nitro 2 Thiophenecarboxaldehyde Oxime
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of oximes is a cornerstone reaction in organic chemistry, traditionally involving the condensation of an aldehyde or ketone with hydroxylamine (B1172632), often using acid catalysts and organic solvents. tandfonline.com However, many classical methods present drawbacks such as low yields, extended reaction times, and the use of toxic reagents like pyridine. Future research must prioritize the development of green and sustainable synthetic routes for 5-Nitro-2-thiophenecarboxaldehyde oxime.
Emerging sustainable approaches that could be adapted for the synthesis of this specific oxime include:
Solvent-Free "Grindstone" Chemistry : This method involves the simple grinding of reactants at room temperature, potentially with a catalyst like Bi₂O₃, which has been shown to produce excellent yields of various oximes without the need for solvents.
Aqueous Medium Synthesis : Utilizing water as a reaction medium is an environmentally benign approach. nih.gov The use of eco-friendly catalysts, such as Hyamine®, in water at ambient temperatures has proven effective for converting various aldehydes to their corresponding oximes in high yields and with short reaction times. nih.gov
Natural Acid Catalysis : Recent studies have explored the use of natural acids from sources like citrus fruit juice as catalysts for oxime synthesis, offering a biodegradable and renewable alternative to conventional acid catalysts. tandfonline.com
Mineral Water as a Solvent/Catalyst : The use of mineral water, which contains natural salts like carbonates and sulfates, has been shown to accelerate the synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride at room temperature without an additional catalyst. uni-rostock.de This method is economical, practical, and environmentally friendly. uni-rostock.de
These green methodologies not only reduce the environmental impact but also often offer advantages in terms of yield, selectivity, and simplicity of the reaction procedure.
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Traditional Reflux | Uses organic solvents (e.g., alcohol) and bases (e.g., pyridine). | Established procedure. | |
| Grindstone Chemistry | Solvent-free grinding of reactants. | Environmentally friendly, minimizes waste, high efficiency. | |
| Aqueous Synthesis with Hyamine® | Uses water as a solvent and an eco-friendly catalyst at room temperature. | High yields, short reaction times, ease of operation. | nih.gov |
| Natural Acid Catalysis | Employs acids from natural sources (e.g., citrus juice). | Biodegradable, renewable catalyst source. | tandfonline.com |
| Mineral Water Synthesis | Uses mineral water as a solvent under catalyst-free conditions. | Economical, environmentally friendly, potentially higher yields and shorter reaction times. | uni-rostock.de |
Development of Advanced Derivatization Strategies for Enhanced Functionality
The this compound molecule possesses multiple sites for derivatization, including the thiophene (B33073) ring, the nitro group, and the oxime functional group. Future research should focus on developing advanced strategies to modify these sites, thereby creating a library of new compounds with enhanced or novel functionalities.
Functionalization of the Thiophene Ring : The thiophene ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov Furthermore, metal-catalyzed cross-coupling reactions can be employed for C-H arylation to create more complex structures. uni-rostock.de The electron-withdrawing nature of the nitro group will influence the regioselectivity of these substitutions. Asymmetric functionalization and dearomatization of the thiophene ring are also emerging areas that could yield chiral thiophene derivatives with unique stereoelectronic properties. rsc.orgresearchgate.net
Modification of the Oxime Group : The oxime's hydroxyl group can be alkylated or acylated to form oxime ethers and esters, respectively. These derivatives have shown a range of biological activities. nsf.gov The N-O bond of the oxime is also amenable to fragmentation through transition metal-catalyzed or photochemical methods, generating iminyl radicals that can participate in various synthetic transformations. nih.gov
Transformation of the Nitro Group : The nitro group is a versatile functional handle. It can be reduced to an amino group, which not only alters the electronic properties of the thiophene ring but also provides a nucleophilic site for further reactions. The nitro group can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of nucleophiles. uni-rostock.demt.com
These derivatization strategies will be crucial for tuning the compound's physicochemical properties, such as solubility, stability, and its interaction with biological targets or materials.
Application of Real-time Spectroscopic Techniques for Reaction Monitoring
To optimize the novel synthetic pathways and derivatization strategies discussed above, a thorough understanding of the reaction kinetics, mechanisms, and pathways is essential. The application of real-time, in-situ spectroscopic techniques is a powerful paradigm for achieving this.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy : ReactIR™ and other in-situ FTIR technologies enable the continuous monitoring of reaction progression by tracking the concentrations of reactants, intermediates, products, and by-products in real-time. acs.org The characteristic vibrational frequencies of the carbonyl group in the starting material (5-Nitro-2-thiophenecarboxaldehyde), the C=N bond, and the N-O bond in the oxime product can be monitored to provide detailed kinetic and mechanistic information. rsc.orgacs.org This technique is invaluable for optimizing reaction conditions and identifying transient intermediates. youtube.comnih.gov
In-situ Raman Spectroscopy : Raman spectroscopy is another powerful tool for real-time reaction monitoring, particularly in heterogeneous and multiphase systems. aiche.orgnih.govspectroscopyonline.com It can provide detailed information on molecular vibrations and is often complementary to FTIR. researchgate.net For the synthesis of this compound, Raman spectroscopy could be used to follow the disappearance of the aldehyde's C=O stretching mode and the appearance of the oxime's C=N stretching mode, allowing for the determination of reaction rates and endpoints. americanpharmaceuticalreview.com
By providing a continuous stream of data, these process analytical technologies (PAT) facilitate a deeper understanding of the chemical transformations, leading to more efficient, controlled, and scalable synthetic processes. rsc.orgshimadzu.com
Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. researchgate.netacs.org For this compound and its derivatives, these computational tools can accelerate the design and prediction of new compounds with desired properties.
Predictive Modeling : ML algorithms, such as random forests and deep neural networks, can be trained on large datasets of compounds to build models that predict biological activity, toxicity, or other properties. researchgate.net For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the mutagenic activity of nitroaromatic compounds or the anti-leishmanial activity of 2-amino-thiophene derivatives. mt.comaiche.org Such models could guide the synthesis of this compound derivatives with a higher probability of desired biological effects.
De Novo Drug Design : Generative AI models can design entirely new molecules with optimized properties. researchgate.net By learning from existing chemical structures and their associated activities, these models can propose novel derivatives of this compound that are predicted to have high potency and favorable pharmacokinetic profiles.
Reaction Prediction and Synthesis Planning : AI can also assist in planning synthetic routes by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. This can streamline the process of creating new derivatives and scaling up their production. researchgate.net
The use of AI and ML can significantly reduce the time, cost, and failure rate associated with traditional trial-and-error approaches to compound development. spectroscopyonline.comrsc.org
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| QSAR Modeling | Develops mathematical models to predict biological activity based on chemical structure. | Prioritizes the synthesis of compounds with a higher likelihood of success. | aiche.orgnih.gov |
| Virtual Screening | Uses computational methods to screen large libraries of virtual compounds against a biological target. | Identifies promising lead compounds from a vast chemical space. | rsc.org |
| De Novo Design | Generates novel molecular structures with desired properties using generative models. | Creates innovative compounds that may not be conceived through traditional methods. | researchgate.net |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Reduces late-stage attrition of drug candidates by identifying potential liabilities early. | aiche.org |
Expanding Research into Neglected Tropical Diseases and Emerging Pathogens
Nitroheterocyclic compounds have long been a cornerstone in the treatment of neglected tropical diseases (NTDs). nsf.gov For example, the nitroimidazole benznidazole (B1666585) and the nitrofuran nifurtimox (B1683997) are used to treat Chagas disease, caused by Trypanosoma cruzi. nsf.govnih.gov Given this precedent, a significant future research direction is the systematic evaluation of this compound and its derivatives against a broader range of NTDs and emerging pathogens.
Antitrypanosomal and Antileishmanial Activity : The nitrothiophene scaffold is a promising pharmacophore for activity against trypanosomatid parasites. Research has shown that 5-nitrofuran and 5-nitrothiophene derivatives exhibit in vitro activity against T. cruzi. shimadzu.com Future studies should explore derivatives of this compound for their efficacy against various species and life-cycle stages of Trypanosoma and Leishmania parasites. aiche.org
Antimicrobial Activity : The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene derivatives have been identified with activity against drug-resistant Gram-negative bacteria. The parent compound, 5-Nitro-2-thiophenecarboxaldehyde, has demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and anti-tubercular properties. Therefore, the oxime and its derivatives should be screened against a wide panel of clinically relevant and resistant pathogens.
This line of research could lead to the development of new, effective treatments for diseases that disproportionately affect underserved populations worldwide.
Investigation of Catalytic Applications and Organocatalysis
Beyond medicinal chemistry, the unique structural and electronic features of this compound suggest its potential application in the field of catalysis.
Oxime-Based Ligands for Transition Metal Catalysis : Oximes are effective ligands for transition metals, forming stable complexes that can act as catalysts. tandfonline.com Oxime-derived palladacycles, for instance, have been used in cross-coupling reactions. tandfonline.com The nitrogen and oxygen atoms of the oxime group, along with the sulfur atom of the thiophene ring, can act as coordination sites for metal ions. Future work should involve synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations, such as C-C and C-N bond-forming reactions. nih.gov
Organocatalysis : Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The structural features of this compound, including its potential for hydrogen bonding and the electronic influence of the nitro-thiophene moiety, could be exploited in organocatalytic systems. The oxime itself or its derivatives could potentially catalyze reactions such as aldol (B89426) or Michael additions. The strong electron-withdrawing nature of the nitro group can activate adjacent functionalities, a principle that is foundational to many organocatalytic processes.
Exploring these catalytic applications would represent a significant expansion of the utility of this compound, moving it into the realm of sustainable chemical synthesis and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Nitro-2-thiophenecarboxaldehyde oxime, and what factors influence yield?
- The compound is typically synthesized via condensation of 5-Nitro-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride. Catalysts such as amino acids (e.g., glutamic acid, proline) in ethanol under reflux can enhance reaction efficiency and reduce toxic byproducts . Yield optimization requires controlled pH, stoichiometric ratios of aldehyde to hydroxylamine (1:1), and inert atmospheres to prevent oxidation of the nitro or thiophene groups .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Key techniques include:
- FTIR : To identify the oxime (C=N–OH) stretch near 3200–3400 cm⁻¹ and nitro group (NO₂) absorption at ~1520 cm⁻¹ .
- NMR : ¹H NMR confirms the thiophene ring protons (δ 7.5–8.0 ppm) and oxime proton (δ 8.5–9.0 ppm). ¹³C NMR verifies the aldehyde carbon conversion to an oxime (C=N at ~150 ppm) .
- Mass Spectrometry : High-resolution MS provides molecular ion peaks consistent with the molecular formula (C₆H₅N₂O₃S) .
Q. How should researchers handle and store this compound to prevent degradation?
- The compound is air-sensitive and should be stored in airtight containers under nitrogen or argon. Storage temperatures should not exceed 4°C, and exposure to oxidizing agents (e.g., permanganates) must be avoided to prevent nitro group reduction or thiophene ring oxidation .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data when characterizing novel oxime derivatives?
- Contradictions often arise from tautomerism (syn/anti isomers) or impurities. Solutions include:
- Variable Temperature NMR : To observe dynamic isomerization .
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous oxime systems .
- Chromatographic Purification : HPLC or column chromatography to isolate pure isomers before analysis .
Q. How can the anti-protozoan activity of this compound derivatives be systematically evaluated?
- Methodological frameworks include:
- In Vitro Assays : Dose-response studies against protozoan cultures (e.g., Plasmodium falciparum) using IC₅₀ calculations .
- Structure-Activity Relationship (SAR) : Modifying the oxime ether or thiophene substituents to correlate structural features with bioactivity .
- Theoretical Modeling : Docking studies to predict interactions with protozoan enzymes (e.g., dihydroorotate dehydrogenase) .
Q. What experimental designs are effective for optimizing reaction conditions in oxime synthesis?
- Factorial Design : Varying factors like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- DoE (Design of Experiments) : Statistical tools like ANOVA can prioritize variables affecting yield (e.g., pH > catalyst type) .
- Green Chemistry Metrics : Atom economy and E-factor calculations to minimize waste, as seen in amino acid-catalyzed protocols .
Q. How can researchers address discrepancies in biological activity data across studies?
- Meta-Analysis : Aggregating data from multiple studies to identify trends, with adjustments for methodological variability (e.g., assay type, cell lines) .
- Replication Studies : Reproducing key experiments under standardized conditions to validate findings .
- Mechanistic Studies : Using knock-out models or enzyme inhibition assays to isolate the compound’s mode of action .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
